3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine
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Overview
Description
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of certain enzymes and receptors. Its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, makes it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-bromo-5-nitropyrazole with formamide, followed by cyclization to form the desired pyrazolo[4,3-d]pyrimidine core . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set period to ensure complete cyclization.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Triazolopyrimidine derivatives: These compounds have an additional nitrogen atom in the ring structure, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
959081-27-7 |
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Molecular Formula |
C5H4BrN5 |
Molecular Weight |
214.02 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4BrN5/c6-4-2-3(10-11-4)5(7)9-1-8-2/h1H,(H,10,11)(H2,7,8,9) |
InChI Key |
ALLRFKVZBNMRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(NN=C2C(=N1)N)Br |
Origin of Product |
United States |
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